molecular formula C8H5N3 B13920068 Pyrazolo[1,5-a]pyridine-6-carbonitrile

Pyrazolo[1,5-a]pyridine-6-carbonitrile

Cat. No.: B13920068
M. Wt: 143.15 g/mol
InChI Key: DSAYAJBZSWROTF-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-6-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a fused ring system combining a pyrazole and a pyridine ring, with a nitrile group at the 6-position. Its unique structure imparts distinct chemical and physical properties, making it a valuable scaffold for the development of various functional materials and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[1,5-a]pyridine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-aminopyrazole with α,β-unsaturated nitriles in the presence of a base, leading to the formation of the desired fused ring system . The reaction conditions often require moderate to high temperatures and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are scaled up to accommodate larger quantities and may include continuous flow processes to enhance efficiency and yield. Catalysts and automated systems are often employed to ensure consistent product quality and to minimize production costs .

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyrazolo[1,5-a]pyridine-6-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyridine-6-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can target kinases or other proteins critical for cancer cell proliferation, leading to cell cycle arrest and apoptosis . The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with similar structural features but differing in the position of the nitrogen atoms.

    Pyrazolo[3,4-b]pyridine: A related compound with a different arrangement of the pyrazole and pyridine rings.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A more complex fused ring system with additional nitrogen atoms.

Uniqueness

Pyrazolo[1,5-a]pyridine-6-carbonitrile is unique due to its specific ring fusion and the presence of the nitrile group, which imparts distinct reactivity and potential for functionalization. This uniqueness makes it a versatile scaffold for the development of a wide range of bioactive molecules and advanced materials .

Properties

Molecular Formula

C8H5N3

Molecular Weight

143.15 g/mol

IUPAC Name

pyrazolo[1,5-a]pyridine-6-carbonitrile

InChI

InChI=1S/C8H5N3/c9-5-7-1-2-8-3-4-10-11(8)6-7/h1-4,6H

InChI Key

DSAYAJBZSWROTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN2C1=CC=N2)C#N

Origin of Product

United States

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